N-Ethylpropionamide
Overview
Description
N-Ethylpropionamide is an organic compound with the molecular formula C5H11NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.
Scientific Research Applications
N-Ethylpropionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-Ethylpropionamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain enzymes, facilitating reactions that involve the transfer of its ethyl group. Additionally, it can form complexes with proteins, influencing their structure and function. The nature of these interactions is primarily based on hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This interaction can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound may enhance or inhibit the activity of certain transcription factors, thereby modulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, this compound may inhibit the activity of enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into smaller molecules, which can have different effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of dosage in determining the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. It can be metabolized by enzymes such as amide hydrolases, which cleave the amide bond to produce smaller molecules. These metabolic products can then enter other pathways, influencing metabolic flux and metabolite levels. The interactions of this compound with these enzymes are crucial for its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize this compound to specific cellular compartments, where it can exert its effects. For example, this compound may bind to transport proteins that facilitate its movement across cell membranes, ensuring its availability in target tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it interacts with different biomolecules in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylpropionamide can be synthesized through the reaction of propionyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH3CH2COCl+C2H5NH2→CH3CH2CONHC2H5+HCl
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Ethylpropionamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce propionic acid and ethylamine.
Oxidation: Oxidizing agents can convert this compound to corresponding carboxylic acids.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products:
Hydrolysis: Propionic acid and ethylamine.
Oxidation: Propionic acid.
Substitution: Various substituted amides depending on the nucleophile used.
Comparison with Similar Compounds
N-Methylpropionamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propylpropionamide: Similar structure but with a propyl group instead of an ethyl group.
N-Ethylacetamide: Similar structure but with an acetamide group instead of a propionamide group.
Uniqueness: N-Ethylpropionamide is unique due to its specific combination of an ethyl group and a propionamide group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-ethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDIECEEGFXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334619 | |
Record name | N-Ethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-72-6 | |
Record name | N-Ethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Ethylpropionamide useful for studying peptides?
A1: NEPA serves as a simplified model for studying the structural dynamics and interactions of β-peptides. [, , ] Its amide-I vibrational characteristics, particularly the N-H stretching vibration (amide-A mode), are sensitive to molecular structure, chemical environment, and hydrogen bonding, mirroring similar behaviors observed in larger peptides. [, , , ]
Q2: How do different solvents affect the behavior of this compound?
A2: Research shows that NEPA exhibits different aggregation states depending on the solvent. [] In polar solvents like DMSO and acetonitrile, NEPA favors monomeric and dimeric forms, while in nonpolar solvents such as chloroform and carbon tetrachloride, oligomers become more prevalent. [] This difference arises from the varying strengths of hydrogen bonding interactions between NEPA and the solvent molecules.
Q3: What insights have been gained about this compound using two-dimensional infrared (2D IR) spectroscopy?
A3: 2D IR spectroscopy has proven invaluable in understanding NEPA's ultrafast structural dynamics. Experiments revealed a spectral diffusion time of approximately 1 picosecond, suggesting a similar timescale for the structural dynamics of hydrogen bonding between NEPA's amide group and surrounding water molecules. [, ] This technique also allowed researchers to selectively probe specific NEPA aggregates, like dimers and trimers, revealing differences in their vibrational lifetimes and anharmonicities. []
Q4: Can we predict the vibrational frequencies of this compound in different environments?
A4: Researchers have developed a general applicable amide-I vibrational frequency map (GA map) for β-peptides using NEPA as a model. [] This map utilizes a combination of ab initio and molecular mechanics calculations to accurately describe molecular structures and solute-solvent interactions, enabling researchers to predict the amide-I vibrational frequencies of NEPA and other β-peptides in various solvents. []
Q5: How does this compound interact with metal ions in solution?
A5: Studies using infrared spectroscopy and molecular dynamics simulations showed that the interaction of NEPA with metal cations like Na+, Ca2+, Mg2+, and Al3+ is mediated by water molecules. [] The presence of these cations perturbs the hydrogen bonding network around NEPA, leading to a split in the amide-I absorption band. [] This split signifies the presence of both salting-in and salting-out effects on the NEPA molecule due to dynamic interactions with the surrounding water and ions. []
Q6: Are there any enzymatic activities related to this compound?
A6: While NEPA itself might not be a natural substrate, research has identified an inducible amidase enzyme in Pseudomonas aeruginosa that can hydrolyze similar compounds. [, ] This enzyme exhibits activity towards amides like acetamide, propionamide, and even some N-alkyl-substituted amides. [, ] Interestingly, the enzyme's activity is affected by the size and structure of the amide substrate. [, ]
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